REACTION_CXSMILES
|
Cl.[NH:2]1[CH2:8][CH2:7][CH2:6][CH2:5][N:4]=[C:3]1[NH:9][NH2:10].CSC1NCCCCN=1.NN>C(O)C>[NH:4]1[CH2:5][CH2:6][CH2:7][CH2:8][N:2]=[C:3]1[NH:9][NH2:10] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1C(=NCCCC1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1NCCCCN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution then heated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NCCCC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |